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Compound of Interest

Compound Name: 4-(phenylethynyl)aniline

Cat. No.: B184157

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
(phenylethynyl)aniline, a valuable building block in medicinal chemistry and materials
science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, alongside the experimental protocols for their acquisition. A
generalized synthetic and characterization workflow is also presented.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-(phenylethynyl)aniline.

Table 1: *H NMR Spectral Data (CDCIl3, 600 MHz)
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Multiplicity Integration Constant (J) Assighment
(3) ppm
Hz
Phenyl-H (ortho
7.53 d 2H 6.8
to alkyne)
Phenyl-H (meta,
7.40 - 7.30 m 3H -
para to alkyne)
Aniline-H (ortho
7.29 d 2H 8.5
to alkyne)
Aniline-H (ortho
6.66 d 2H 8.5 _
to amine)
3.84 brs 2H - -NH:2
L] 13
Chemical Shift (6) ppm Assignment
146.4 Aniline C-NH:z
132.9 Aniline-CH
131.6 Phenyl-CH
128.4 Phenyl-CH
128.2 Phenyl-CH
123.5 Phenyl C-alkyne
114.8 Aniline-CH
1125 Aniline C-alkyne
90.1 Alkyne-C
88.0 Alkyne-C
Table 3: IR Spectral Data
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Wavenumber (cm~?) Intensity Assignment

N-H stretching (asymmetric

3459, 3367 Strong and symmetric)

3065 Medium Aromatic C-H stretching

2210 Strong C=C alkyne stretching

1606 Strong Aromatic C=C stretching

1510 Strong N-H bending

1494 Medium Aromatic C=C stretching

830 Strong para-disubstituted C-H

bending

690 Strong Monosubstituted C-H bending
Table 4: Mass Spectrometry Data

Parameter Value

Molecular Formula C14H11N

Molecular Weight 193.25 g/mol

Calculated m/z [M+H]* 194.0964

Found m/z [M+H]* 194.0961

lonization Method Electrospray lonization (ESI)

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra were acquired on a Bruker DRX-600 spectrometer.[1] The sample was
prepared by dissolving approximately 5-10 mg of 4-(phenylethynyl)aniline in deuterated
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chloroform (CDCIs). The spectra were calibrated using the residual solvent signal (CDCls: 6H =
7.26 ppm, 8C = 77.16 ppm) as an internal reference.[1]

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a Perkin EImer Spectrum One FT-IR spectrometer.[1] The
sample was prepared as a thin film on a potassium bromide (KBr) plate. A small amount of the
solid compound was dissolved in a volatile organic solvent, and the solution was carefully
applied to the KBr plate. The solvent was allowed to evaporate, leaving a thin film of the
analyte for analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS data was obtained using an Agilent 6210 Series ESI-TOF (time of flight) mass
spectrometer.[1] The sample was dissolved in a suitable solvent, such as acetonitrile or
methanol, at a concentration of approximately 1 mg/mL. This stock solution was then further
diluted to the low pg/mL range for analysis. The data was acquired in positive ion mode to
observe the protonated molecular ion [M+H]*.

Synthesis and Characterization Workflow

4-(Phenylethynyl)aniline is commonly synthesized via a Sonogashira cross-coupling reaction.
The following diagram illustrates a typical workflow for its synthesis and subsequent
characterization.
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Synthesis

Reagents:
- 4-lodoaniline
- Phenylacetylene
- Pd Catalyst (e.g., Pd(PPhs)2Cl2)
- Cul (co-catalyst)
- Base (e.g., Triethylamine)
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Caption: General workflow for the synthesis and characterization of 4-(phenylethynyl)aniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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